3-Amino-2-nitrobenzoic acid

Heterocyclic synthesis Benzimidazole/quinoxaline formation Intramolecular hydrogen bonding

Sourcing the correct aminonitrobenzoic acid isomer is critical-the 3-amino-2-nitro substitution pattern is non-interchangeable with other isomers for patent-protected herbicidal activity and PROTAC synthesis. This scaffold offers three orthogonally addressable functional groups (-COOH, -NO₂, -NH₂) within a compact 182 Da framework. • ≥98% HPLC purity meets fragment-based screening requirements without additional purification. • Classified explicitly as a Protein Degrader Building Block by specialist suppliers. • Enables reductive cyclization pathways inaccessible to 2-amino-3-nitro or 2-amino-6-nitro isomers. • Distinct boiling point (~430 °C) facilitates unambiguous identification in complex matrices.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 116465-92-0
Cat. No. B050063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-nitrobenzoic acid
CAS116465-92-0
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11)
InChIKeyFGMRHNYMZYMARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-nitrobenzoic Acid: Physicochemical and Supplier Specifications


3-Amino-2-nitrobenzoic acid (CAS 116465-92-0, C₇H₆N₂O₄, MW 182.13 g/mol) is a disubstituted benzoic acid derivative bearing an amino group at the 3-position and a nitro group at the 2-position relative to the carboxylic acid. Commercially available at ≥98% purity by HPLC [1], this compound is explicitly categorized by specialist suppliers as a Protein Degrader Building Block [2] and is recognized as an isomer of 2-amino-3-nitrobenzoic acid with distinct agrochemical intermediate and chromatographic reagent applications . Its predicted LogP (1.98) and polar surface area (109.14 Ų) [3] position it as a moderately polar aromatic scaffold suitable for elaboration into heterocyclic libraries.

Why 3-Amino-2-nitrobenzoic Acid Cannot Be Replaced by Isomers


The ortho-nitro/meta-amino substitution pattern of 3-amino-2-nitrobenzoic acid (CAS 116465-92-0) is structurally non-interchangeable with its regioisomers such as 2-amino-3-nitrobenzoic acid (CAS 606-18-8) or 2-amino-6-nitrobenzoic acid (CAS 50573-74-5). The adjacency of the nitro group to the carboxylic acid enables intramolecular hydrogen bonding that alters both the acidity (predicted pKa ~4.2 vs. ~3.47 for 3-nitrobenzoic acid alone) and the reactivity profile in cyclocondensation reactions. Critically, the 3-amino-2-nitro-substituted benzoyl scaffold has been patented as a distinct herbicidal pharmacophore demonstrating superior activity against mono- and dicotyledonous weeds relative to earlier 2-nitro-substituted benzoyl derivatives lacking the 3-amino group [1]. Simple substitution with any other aminonitrobenzoic acid isomer would break the intramolecular hydrogen-bonding motif and fail to reproduce the patent-protected biological activity or the specific synthetic accessibility of the 3-amino-2-nitro arrangement.

3-Amino-2-nitrobenzoic Acid vs. Closest Analogs: Key Differentiators


Regiochemistry-Driven Intramolecular H-Bonding and Cyclization

The 3-amino-2-nitrobenzoic acid scaffold positions the nitro group ortho to the carboxylic acid and the amino group meta, creating a hydrogen-bonding network fundamentally different from its isomers [1]. In contrast, 2-amino-3-nitrobenzoic acid (CAS 606-18-8) places the amino group ortho to the carboxylic acid, favoring anthranilic acid-type zwitterion formation. This regioisomerism directly dictates synthetic utility: the 3-amino-2-nitro arrangement is the preferred precursor for reductive cyclization to benzimidazoles and quinoxalines, where the ortho-nitro group is reduced to an amino group that condenses with the carboxylic acid or with external carbonyl reagents. The 2-amino-3-nitro isomer, by contrast, is primarily valorized as an intermediate for the angiotensin II receptor antagonist candesartan , a pathway inaccessible to the 3-amino-2-nitro isomer. The patent literature explicitly teaches that 3-amino-2-nitrobenzoic acid esters of general formula (IX) are key intermediates for functionalization via N-methylation and subsequent elaboration to herbicidal benzoyl derivatives [1].

Heterocyclic synthesis Benzimidazole/quinoxaline formation Intramolecular hydrogen bonding

Superior Herbicidal Activity Over Prior 2-Nitrobenzoyl Derivatives

The patent application US 20110098179 (also published as EP2480522B1) explicitly states that prior art 2-nitro-substituted benzoyl derivatives (e.g., those described in US 4,780,127, EP 186118 A1, and EP 338992 A1) possess herbicidal activity that is 'frequently inadequate' [1]. The inventors discovered that introducing a 3-amino substituent onto the 2-nitrobenzoyl scaffold yields compounds with 'outstanding herbicidal activity against monocotyledonous and dicotyledonous weeds' while maintaining selectivity for economically important crop plants [1][2]. The claimed 3-amino-2-nitro-substituted benzoyl derivatives of formula (I) encompass compounds where the 3-amino-2-nitrobenzoic acid core serves as the essential pharmacophoric element. Although specific percentage control values at defined application rates are not disclosed in the patent abstract or claims, the qualitative improvement over the 2-nitro-only comparator series is presented as the inventive step justifying patent grant. The patent explicitly describes the 3-amino-2-nitrobenzoic acid ester (formula IX) as the direct precursor to the active herbicidal derivatives [2].

Herbicide discovery Agrochemical intermediates Structure-activity relationships

Distinct Physicochemical Profile vs. 2-Amino-3-nitro Isomer

The two most commercially relevant aminonitrobenzoic acid isomers exhibit measurable differences in key physicochemical parameters that impact handling, purification, and formulation. 3-Amino-2-nitrobenzoic acid (CAS 116465-92-0) has a reported boiling point of 430.2 ± 35.0 °C at 760 mmHg and density of 1.6 ± 0.1 g/cm³ , while 2-amino-3-nitrobenzoic acid (CAS 606-18-8) melts sharply at 207–211 °C with a boiling point of 390.4 ± 32.0 °C , representing an approximately 40 °C difference in boiling point. Computational predictions indicate a LogP of 1.98 and polar surface area (PSA) of 109.14 Ų for the target compound [1]. The commercially available purity grade also differs: 3-amino-2-nitrobenzoic acid is supplied at ≥98% (HPLC) by multiple vendors [2], whereas the 2-amino-3-nitro isomer was historically available from Sigma-Aldrich at 96% assay . These differences are substantial enough to affect chromatographic retention times, recrystallization solvent selection, and gravimetric formulation accuracy in multistep syntheses.

Physicochemical characterization Quality control Procurement specifications

Protein Degrader Building Block Classification

Specialist research chemical suppliers explicitly categorize 3-amino-2-nitrobenzoic acid (CAS 116465-92-0) under the 'Protein Degrader Building Blocks' product family [1], a classification not applied to its 2-amino-3-nitro or 2-amino-6-nitro isomers by the same distributors. This categorization reflects the compound's utility as a synthetic intermediate for elaborating cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligands used in PROTACs and molecular glue degraders. The combination of a free carboxylic acid (for amide coupling to linker or ligand), a nitro group (reducible to aniline for further functionalization), and a free amino group (for diazotization or acylation) provides three orthogonal functional handles in a single, compact (MW 182.13) scaffold. The 2-amino-3-nitro isomer (CAS 606-18-8), by contrast, is primarily marketed as a pharmaceutical intermediate for candesartan synthesis , and the 2-amino-6-nitro isomer as a general organic synthesis intermediate . This application-domain specificity is reinforced by the compound's association with 'Protein Degrader Building Blocks' alongside its availability at high purity (≥98% HPLC) suitable for fragment-based drug discovery workflows [2].

Targeted protein degradation PROTAC linker precursors E3 ligase ligand elaboration

3-Amino-2-nitrobenzoic Acid: Optimal Procurement Scenarios


Herbicidal Benzoyl Derivatives with Improved Activity

Agrochemical discovery teams developing next-generation herbicides should prioritize 3-amino-2-nitrobenzoic acid as the core scaffold for benzoyl-type herbicide libraries. The patent literature (EP2480522B1, US 20110098179) explicitly teaches that the 3-amino substituent on the 2-nitrobenzoyl framework confers 'outstanding herbicidal activity' superior to that of earlier 2-nitrobenzoyl derivatives lacking the amino group [1]. The synthetic route described in the patent—commencing from 3-amino-2-nitrobenzoic acid esters (formula IX), proceeding through N-methylation, and culminating in cyanide-catalyzed rearrangement with 1,3-diketones—is specifically designed around this isomer [2]. Procurement of the wrong isomer (e.g., 2-amino-3-nitrobenzoic acid) would yield a regioisomeric benzoyl derivative not covered by the patent's structure-activity relationship claims and would likely fail to reproduce the reported herbicidal efficacy.

PROTAC and Molecular Glue Library Synthesis

Medicinal chemistry groups focused on targeted protein degradation (TPD) should source 3-amino-2-nitrobenzoic acid specifically under its 'Protein Degrader Building Blocks' classification [1]. The scaffold offers three orthogonally addressable functional groups (-COOH for amide bond formation to linker or E3 ligase ligand; -NO₂ reducible to -NH₂ for secondary functionalization; -NH₂ for diazotization or direct acylation) within a compact 182 Da framework. Its ≥98% HPLC purity specification [2] meets the requirements for fragment-based screening and parallel library synthesis without additional purification. Isomeric aminonitrobenzoic acids, though structurally similar, are not classified under this application domain by specialist suppliers and may lack validated synthetic protocols for PROTAC elaboration.

Chromatographic Method Development and Reference Standards

Analytical laboratories developing HPLC or LC-MS methods for aminonitrobenzoic acid metabolites in environmental or biological samples should use 3-amino-2-nitrobenzoic acid as a certified reference standard. The compound's documented use as a chromatographic reagent [1] and its well-characterized physicochemical profile (LogP 1.98, PSA 109.14 Ų, bp 430 °C) [2] make it suitable for retention-time marker applications. The availability of high-purity material (≥98% HPLC) [3] and the compound's distinct boiling point (~40 °C higher than the 2-amino-3-nitro isomer) facilitate unambiguous identification in complex matrices. Given that isomeric aminonitrobenzoic acids are known metabolites of explosive compounds such as dinitrotoluenes, using the correct isomer is essential for accurate environmental fate and exposure studies.

Benzimidazole and Quinoxaline Heterocyclic Libraries

Synthetic organic chemistry groups constructing nitrogen-containing fused heterocycles should select 3-amino-2-nitrobenzoic acid for its unique ortho-nitro/meta-amino regiochemistry, which enables reductive cyclization pathways not accessible to other aminonitrobenzoic acid isomers. The ortho-nitro group can be selectively reduced to an ortho-amino group, which then undergoes in situ cyclocondensation with the carboxylic acid moiety to form benzimidazolone or, upon reaction with 1,2-dicarbonyl compounds, quinoxalinone systems [1]. The 2-amino-3-nitro and 2-amino-6-nitro isomers, with their different relative positioning of functional groups, undergo distinct cyclization trajectories that produce different heterocyclic scaffolds, making the 3-amino-2-nitro isomer the mandatory starting material when the target heterocycle requires the specific fusion pattern afforded by its substitution geometry [2].

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